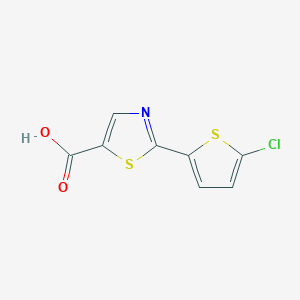
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both thiophene and thiazole rings. The presence of these rings makes it a valuable compound in various fields, including medicinal chemistry and material science. Thiophene and thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with thioamide derivatives under specific reaction conditions. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the presence of a suitable solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the chlor
Biologische Aktivität
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1152614-58-8) is a heterocyclic compound with significant biological activity. Its structure includes a thiazole ring and a chlorothiophen moiety, which contribute to its pharmacological potential. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClNO2S2 |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 43156474 |
| Appearance | Powder |
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity. In studies, derivatives of thiazole compounds have shown high DPPH radical scavenging ability, suggesting that this compound may also possess similar activities .
Anticancer Potential
There is emerging evidence suggesting that thiazole derivatives can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. While direct studies on this specific compound are scarce, its structural characteristics align with those of known anticancer agents .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various thiazole derivatives, including those similar to this compound. The synthesized compounds were evaluated for their biological activities using in vitro assays. Results indicated promising antioxidant and antimicrobial activities, highlighting the potential of thiazole derivatives in drug development .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of thiazoles has shown that modifications to the thiophene and thiazole rings can significantly influence biological activity. For example, introducing different substituents on the thiophene ring improved antioxidant capacity and selective toxicity towards cancer cells . This suggests that optimizing the structure of this compound could enhance its therapeutic efficacy.
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S2/c9-6-2-1-4(13-6)7-10-3-5(14-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWISMXPOCOVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















